1-Butyl-5-iodopyrazole
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Overview
Description
1-Butyl-5-iodopyrazole is a heterocyclic organic compound with the molecular formula C7H11IN2. It is a derivative of pyrazole, characterized by the presence of an iodine atom at the 5-position and a butyl group at the 1-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-5-iodopyrazole can be synthesized through several methods. One common approach involves the iodination of 1-butylpyrazole. This can be achieved by reacting 1-butylpyrazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process requires careful control of reaction parameters, including temperature, concentration, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-5-iodopyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents.
Coupling Reactions: Palladium catalysts, boronic acids, alkynes.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Substitution Products: Azido, cyano, and other substituted pyrazoles.
Coupling Products: Biaryl and alkyne-substituted pyrazoles.
Oxidation and Reduction Products: Various oxidized and reduced pyrazole derivatives.
Scientific Research Applications
1-Butyl-5-iodopyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It is employed in the design of molecular probes and imaging agents for biological studies.
Mechanism of Action
The mechanism of action of 1-butyl-5-iodopyrazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, through binding or covalent modification. The presence of the iodine atom can enhance the compound’s reactivity and binding affinity, facilitating its interaction with biological targets .
Comparison with Similar Compounds
- 1-Butyl-3-iodopyrazole
- 1-Butyl-4-iodopyrazole
- 1-Butyl-5-bromopyrazole
- 1-Butyl-5-chloropyrazole
Comparison: 1-Butyl-5-iodopyrazole is unique due to the position of the iodine atom, which influences its reactivity and chemical properties. Compared to its bromine and chlorine analogs, the iodine derivative exhibits higher reactivity in substitution and coupling reactions due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond .
Properties
IUPAC Name |
1-butyl-5-iodopyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXVZUDUDAVKOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718448 |
Source
|
Record name | 1-Butyl-5-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-61-5 |
Source
|
Record name | 1-Butyl-5-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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